molecular formula C8H11BrN2 B13336011 5-Bromo-6-ethyl-4-methylpyridin-3-amine

5-Bromo-6-ethyl-4-methylpyridin-3-amine

Katalognummer: B13336011
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: PDENNTHMHSTVHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-ethyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is a pyridine derivative, characterized by the presence of bromine, ethyl, and methyl groups attached to the pyridine ring. It is a versatile building block in organic synthesis, known for its unique reactivity and selectivity.

Vorbereitungsmethoden

The synthesis of 5-Bromo-6-ethyl-4-methylpyridin-3-amine can be achieved through various methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining product purity and yield.

Analyse Chemischer Reaktionen

5-Bromo-6-ethyl-4-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-ethyl-4-methylpyridin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-6-ethyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as cross-coupling and substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-6-ethyl-4-methylpyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and selectivity in chemical reactions.

Eigenschaften

Molekularformel

C8H11BrN2

Molekulargewicht

215.09 g/mol

IUPAC-Name

5-bromo-6-ethyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H11BrN2/c1-3-7-8(9)5(2)6(10)4-11-7/h4H,3,10H2,1-2H3

InChI-Schlüssel

PDENNTHMHSTVHT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=C(C(=C1Br)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.